

HPLC method for quantification of (10R,12S) Caspofungin in plasma

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Compound of Interest

Compound Name: (10R,12S) Caspofungin

Cat. No.: B15352339

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An Application Note for the Quantification of (10R,12S)-Caspofungin in Plasma by HPLC

Introduction

Caspofungin is a potent antifungal agent from the echinocandin class, utilized in the treatment of invasive fungal infections, particularly those caused by *Candida* and *Aspergillus* species.[1] [2] It functions by inhibiting the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall.[3] Given the variability in patient pharmacokinetics, particularly in critically ill populations, therapeutic drug monitoring (TDM) of Caspofungin plasma concentrations is crucial for optimizing treatment efficacy and minimizing potential toxicity.

This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Caspofungin in human plasma. The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and fluorescence detection for sensitive and specific measurement, making it suitable for clinical research and pharmacokinetic studies.[1]

Principle

This method quantifies Caspofungin in plasma by separating it from endogenous plasma components using RP-HPLC. Plasma samples are first deproteinized and extracted via a liquid-liquid extraction procedure using acetonitrile, with p-hydroxybenzoate ethyl ester serving as an internal standard (IS) to ensure accuracy.[1] The extracted analyte and IS are then separated on a C18 analytical column with a mobile phase consisting of a phosphate buffer

and acetonitrile.[1] Caspofungin is quantified using a fluorescence detector, while the internal standard is monitored by a UV-VIS detector.[1] A calibration curve is generated by analyzing standards of known concentrations to determine the Caspofungin concentration in unknown samples.

Materials, Reagents, and Instrumentation

Materials and Reagents

- Caspofungin diacetate (Reference Standard)
- p-hydroxybenzoate ethyl ester (Internal Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium dihydrogen phosphate
- Phosphoric acid
- Human plasma (drug-free)
- Ultrapure water
- Polypropylene tubes

Instrumentation

- HPLC system with a pump, autosampler, column oven, fluorescence detector, and UV-VIS detector (e.g., Shimadzu LC-20AD system or equivalent)[1]
- Data acquisition and processing software
- Analytical column: 5C18 reverse-phase column
- Vortex mixer
- Centrifuge (capable of 12,500 rpm and 4°C)[1]

- Nitrogen gas evaporator
- Analytical balance
- pH meter

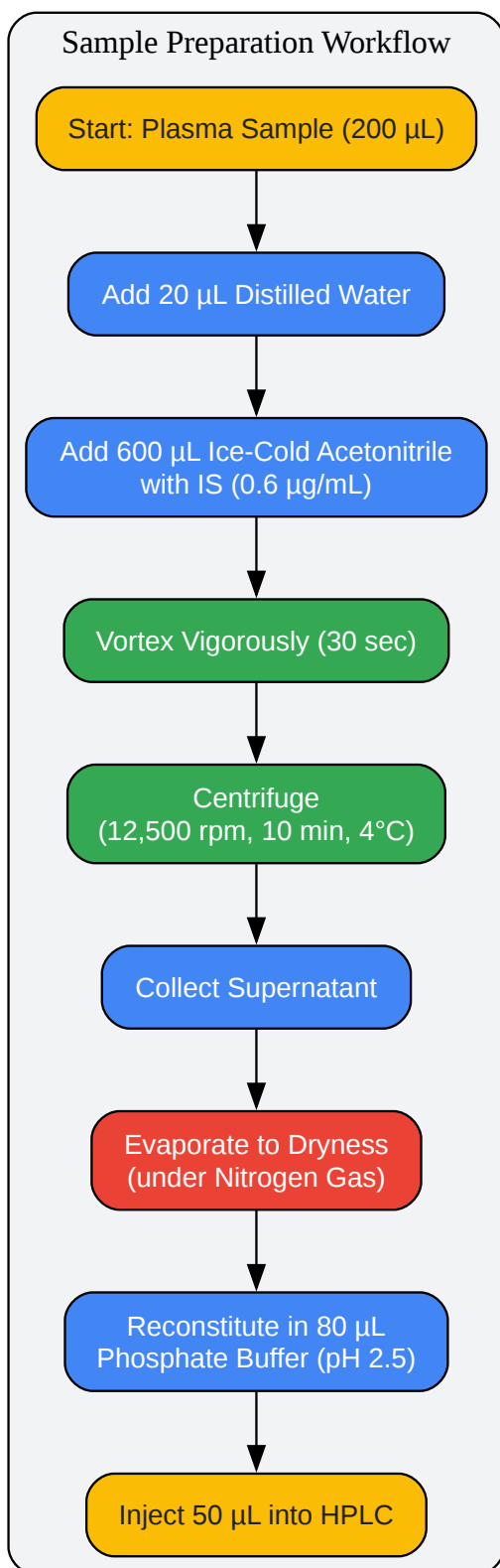
Experimental Protocols

Protocol 1: Preparation of Solutions

- **Mobile Phase:** Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in ultrapure water and adjusting the pH to 2.5 with phosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 65:35 (v/v) ratio.[\[1\]](#)
- **Caspofungin Stock Solution (1 mg/mL):** Accurately weigh and dissolve Caspofungin diacetate in distilled water to obtain a final concentration of 1 mg/mL. Store aliquots at -30°C.[\[1\]](#)
- **Internal Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve p-hydroxybenzoate ethyl ester in methanol to achieve a concentration of 1 mg/mL.[\[1\]](#)
- **IS Working Solution (0.6 µg/mL):** Dilute the IS stock solution with ice-cold acetonitrile to a final concentration of 0.6 µg/mL. Prepare this solution fresh before use.[\[1\]](#)
- **Calibration Standards and Quality Control (QC) Samples:** Prepare calibration standards by spiking blank human plasma with the Caspofungin stock solution to achieve final concentrations in the desired range (e.g., 1.0, 2.5, 10, and 20 µg/mL).[\[1\]](#) Prepare QC samples at low, medium, and high concentrations in the same manner.

Protocol 2: Plasma Sample Preparation and Extraction

The following workflow outlines the liquid-liquid extraction procedure for plasma samples.

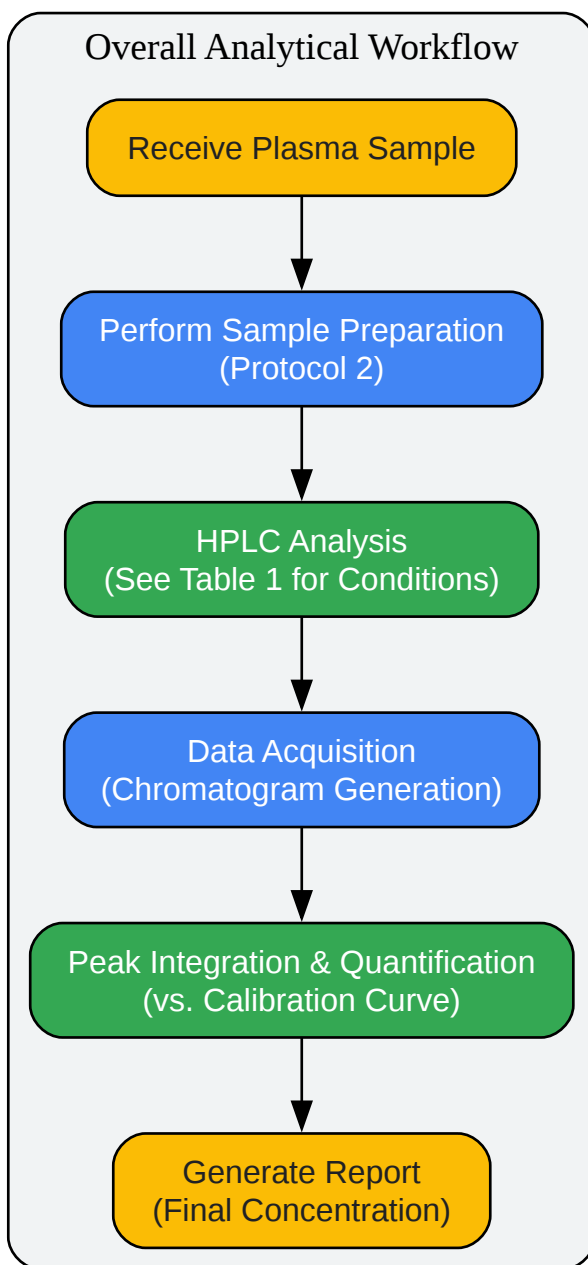


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Caption: Detailed workflow for plasma sample extraction.

Protocol 3: HPLC Analysis

The overall analytical process from sample receipt to final data analysis is summarized below.



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Caption: High-level overview of the analytical procedure.

Data Presentation and Method Validation

The performance of this HPLC method has been validated for linearity, accuracy, precision, and recovery.

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC System	Shimadzu LC-20AD or equivalent[1]
Column	5C18 Column[1]
Mobile Phase	20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (65:35, v/v)[1]
Flow Rate	1.0 mL/min
Injection Volume	50 µL[1]
Column Temperature	30°C
Caspofungin Detection	Fluorescence Detector (Ex: 224 nm, Em: 304 nm)[1]
IS Detection	UV-VIS Detector (254 nm)[1]
Retention Time (Caspofungin)	~17.0 min[1]

| Retention Time (IS) | ~9.5 min[1] |

Table 2: Linearity and Limit of Quantification

Parameter	Result
Linearity Range	1.0 - 20.0 µg/mL[1]
Correlation Coefficient (r ²)	> 0.99[1]
Lower Limit of Quantification (LLOQ)	1.0 µg/mL[1]

| Limit of Detection (LOD) | 0.53 µg/mL[1] |

Table 3: Intra- and Inter-day Accuracy and Precision[1]

Concentration (µg/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
1.0	1.80	-2.29	3.33	4.78
2.5	3.50	-4.56	5.86	-4.66
10.0	3.89	0.52	3.44	-2.56

| 20.0 | 2.69 | 0.80 | 1.58 | -1.49 |

Accuracy is presented as the relative error (RE%). Precision is presented as the relative standard deviation (%RSD).

Table 4: Extraction Recovery

Concentration Spiked (µg/mL)	Mean Recovery (%)
1.0	81.4
2.5	70.1
10.0	71.4

| 20.0 | 83.4 |

Conclusion

The described HPLC method provides a reliable, accurate, and precise tool for the quantification of Caspofungin in human plasma. The simple liquid-liquid extraction protocol and the stable chromatographic performance make this method well-suited for pharmacokinetic analysis and therapeutic drug monitoring in a clinical research setting. The validation data demonstrates that the method meets the criteria for bioanalytical applications.

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